BenchChemオンラインストアへようこそ!

TL12-186

Kinome-wide degradability screening Multi-kinase degradation PROTAC selectivity profiling

TL12-186 is a CRBN-dependent multi-kinase PROTAC degrader with broad-spectrum activity. A single 100 nM, 4h treatment degrades ≥28 kinases in MOLM-14/MOLT-4 cells, streamlining kinome-wide screens. Unique 13-15x differential cytotoxicity in WT vs CRBN-/- cells validates CRBN-dependent degradation. Enables simultaneous multi-target depletion in AML models (FLT3, BTK, CDKs). Ideal as a calibration standard for PROTAC screening campaigns. Purity ≥98%.

Molecular Formula C44H51ClN10O9S
Molecular Weight 931.5 g/mol
Cat. No. B611386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL12-186
SynonymsTL12186;  TL12 186;  TL12-186
Molecular FormulaC44H51ClN10O9S
Molecular Weight931.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52)
InChIKeyYNGWQHGVASHCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TL12-186 (N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide): A CRBN-Dependent Multi-Kinase PROTAC Degrader for Kinome-Wide Degradability Screening


N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, commonly designated as TL12-186, is a cereblon (CRBN)-dependent multi-kinase PROTAC (PROteolysis TArgeting Chimera) degrader [1]. The compound consists of the promiscuous multi-kinase inhibitor warhead derived from NVP-TAE684 conjugated via a polyethylene glycol (PEG)-based linker to pomalidomide as the CRBN E3 ubiquitin ligase recruitment moiety [2]. TL12-186 exhibits broad-spectrum kinase degradation activity across multiple kinase families, including CDKs, BTK, FLT3, Aurora kinases, TEC, ULK, and ITK . The compound demonstrates high purity (≥98% by HPLC) and solubility in DMSO (up to 100 mM), with a molecular weight of 931.46 g/mol and molecular formula C44H51ClN10O9S .

Why Narrow-Spectrum PROTACs or Parental Kinase Inhibitors Cannot Substitute for TL12-186 in Multi-Kinase Degradation and Kinome-Wide Screening Applications


Substituting TL12-186 with either a narrow-spectrum PROTAC (e.g., a BTK-selective degrader such as DD-03-171) or the parental kinase inhibitor NVP-TAE684 (TL13-87) fundamentally alters the experimental outcomes due to profound differences in degradation breadth, proteomic selectivity profiles, and CRBN-dependence. TL12-186 degrades a broad panel of 28 distinct kinases at a single 100 nM concentration in MOLM-14 and MOLT-4 cells , whereas BTK-selective degraders like DD-03-171 and DD-04-15 degrade only the BTK/TEC kinase subfamily [1]. Furthermore, TL12-186 achieves a CRBN engagement IC50 of 12 nM, producing CRBN-dependent pharmacology evidenced by a 13- to 15-fold differential cytotoxicity between wild-type and CRBN-knockout cells . In contrast, the parental kinase inhibitor NVP-TAE684 (TL13-87) functions solely via catalytic inhibition without inducing target degradation, precluding its use for exploring kinase degradability and failing to recapitulate the proteasome-dependent pharmacology of TL12-186 [2]. The negative control analog TL13-27, which lacks the pomalidomide CRBN-binding moiety, exhibits no degradation activity, further validating the unique CRBN-dependent degradation mechanism of TL12-186 .

Quantitative Differential Evidence: TL12-186 Versus Comparator PROTACs, Parental Inhibitors, and Negative Controls


Multi-Kinase Degradation Breadth: TL12-186 Degrades 28 Distinct Kinases at 100 nM in a Single Experiment Versus Narrow-Spectrum Degraders Targeting Only 2-3 Kinases

TL12-186 demonstrates uniquely broad multi-kinase degradation activity compared to narrow-spectrum PROTAC degraders. At a single concentration of 100 nM administered for 4 hours in human MOLM-14 and MOLT-4 cell lines, TL12-186 degrades 28 kinases by 50% or more . The degraded kinases include BTK, PTK2 (FAK), PTK2B (PYK2), FLT3, AURKA, AURKB, TEC, ULK1, ITK, and nine members of the CDK family . In direct comparative Tandem Mass Tag (TMT) proteomic analysis, TL12-186 degrades BTK/TEC, FAK/PYK2, and FER, whereas the BTK-selective PROTACs DD-03-171 and DD-04-15 degrade only the BTK/TEC subfamily [1].

Kinome-wide degradability screening Multi-kinase degradation PROTAC selectivity profiling

CRBN-Dependent Degradation: 13- to 15-Fold Differential Cytotoxicity Confirms On-Target PROTAC Mechanism Versus Off-Target Cytotoxicity of Parental Inhibitor

TL12-186 exhibits stringent cereblon (CRBN)-dependent pharmacology, a critical feature distinguishing genuine PROTAC-mediated degradation from off-target cytotoxicity. TL12-186 binds CRBN with an IC50 of 12 nM in an AlphaScreen engagement assay . Functional validation demonstrates that TL12-186 is 13- to 15-fold more potent in inhibiting cell survival in wild-type (WT) cells compared to CRBN-knockout (CRBN-/-) cells . In contrast, the parental multi-kinase inhibitor TL13-87 shows no CRBN-dependent differential cytotoxicity, as it lacks the pomalidomide E3 ligase recruitment moiety [1]. The negative control analog TL13-27, which lacks the CRBN-binding pomalidomide group, exhibits no degradation activity in MOLM-14 and MOLT-4 cells, further confirming that TL12-186's activity is CRBN-dependent .

CRBN-dependent degradation PROTAC mechanism validation Target engagement

Broad Kinome Binding Coverage: TL12-186 Inhibits >90% of 193 Kinases at 1 μM Versus Narrow Target Spectra of Single-Target Degraders

TL12-186 displays exceptionally broad kinome binding coverage derived from its parental multi-kinase inhibitor warhead NVP-TAE684. In cell-free kinase inhibition assays, TL12-186 exhibits greater than 90% inhibition of 193 kinases at a screening concentration of 1 μM . By comparison, narrow-spectrum PROTAC degraders such as DD-03-171 are designed to bind only a single kinase target or closely related subfamily (e.g., BTK) . The parental multi-kinase inhibitor NVP-TAE684 (TL13-87) serves as the warhead for TL12-186 and shares this broad binding profile, but lacks the degradation-inducing pomalidomide moiety, thus functioning solely as a catalytic inhibitor [1]. Among the kinases bound, TL12-186 demonstrates potent inhibition of CDK2/cyclin A (IC50 = 73 nM) and CDK9/cyclin T1 (IC50 = 55 nM) .

Kinase inhibitor promiscuity Kinome-wide binding Chemical probe characterization

Proteasome-Dependent Degradation Kinetics: TL12-186 Achieves >85% Dmax for Primary Degraded Kinases Versus Catalytic Inhibition Without Degradation by Parental Compounds

TL12-186 induces proteasome-dependent degradation of its target kinases with high maximal degradation efficiency. For the most potently degraded kinase targets, TL12-186 achieves a reported DC50 of less than 100 nM and a maximal degradation (Dmax) exceeding 85% . Western blot validation in MOLM-14 cells demonstrates dose-dependent degradation of PTK2B, AURKA, BTK, and FLT3 following 4-hour treatment with TL12-186, an effect completely abolished in CRBN-knockout cells [1]. In contrast, the parental kinase inhibitor TL13-87 produces no degradation of these kinases at any concentration, functioning exclusively through catalytic inhibition [1]. The negative control TL13-27 (lacking pomalidomide) shows no degradation activity, confirming the requirement for the PROTAC mechanism .

PROTAC degradation efficiency Dmax quantification Ubiquitin-proteasome system

Distinct Proteomic Selectivity Fingerprint: TL12-186 Degrades BTK/TEC Plus FAK/PYK2 and FER, Enabling Multi-Target Pharmacology Studies

Tandem Mass Tag (TMT) quantitative proteomic analysis reveals that TL12-186 possesses a distinct selectivity fingerprint compared to BTK-selective PROTAC degraders. TL12-186 degrades BTK and its closely related kinase TEC, as well as FAK (PTK2), PYK2 (PTK2B), and FER [1]. In head-to-head proteomic comparisons, the BTK-selective degraders DD-03-171 and DD-04-15 degrade only the BTK/TEC subfamily, leaving FAK/PYK2 and FER protein levels unchanged [1]. This expanded degradation profile in platelets enables TL12-186 to produce distinct pharmacological effects, including broader inhibition of GPVI-mediated platelet activation compared to BTK-selective degraders [2]. The differential selectivity profile was validated in human platelet-rich plasma (PRP) following 20-hour incubation with 3 μM TL12-186, DD-04-15, or DD-03-171 [3].

TMT proteomics Degradation selectivity Multi-target pharmacology

Recommended Research and Industrial Application Scenarios for TL12-186 Based on Quantified Evidence


Kinome-Wide Degradability Screening and Identification of Degradable Kinase Targets

TL12-186 is the optimal tool for researchers performing kinome-wide degradability screens, as a single 100 nM, 4-hour treatment in MOLM-14 or MOLT-4 cells reliably degrades 28 distinct kinases by ≥50% . The broad degradation coverage eliminates the need to procure and test multiple narrow-spectrum PROTACs, reducing experimental complexity and reagent costs. This application is directly supported by the original chemoproteomic study that used TL12-186 to systematically identify which kinases are susceptible to CRBN-mediated degradation, a foundational approach subsequently adopted for discovering kinase-specific PROTACs [1].

Validation of PROTAC Mechanism and CRBN-Dependent Pharmacology Using Built-In Controls

TL12-186 provides researchers with a self-contained validation system for confirming CRBN-dependent degradation. The compound's 13- to 15-fold differential cytotoxicity between wild-type and CRBN-knockout cells enables unambiguous discrimination between PROTAC-mediated degradation and off-target kinase inhibition. When used alongside the negative control TL13-27 (which lacks the CRBN-binding pomalidomide moiety and produces no degradation) and the parental inhibitor TL13-87 (catalytic inhibition only, no degradation) [2], TL12-186 provides a complete positive control and validation toolkit for establishing PROTAC mechanism-of-action in new experimental systems.

Multi-Kinase Degradation in Hematologic Malignancy Models Requiring Simultaneous Targeting of FLT3, BTK, and CDKs

For research in acute myeloid leukemia (AML) and other hematologic malignancies where multiple kinases drive oncogenesis, TL12-186 offers unique multi-target degradation capability. The compound simultaneously degrades FLT3 (a driver in ~30% of AML cases), BTK, and nine CDK family members in a single treatment [3]. Western blot validation confirms dose-dependent degradation of FLT3, BTK, AURKA, and PTK2B in MOLM-14 cells following 4-hour TL12-186 treatment [3]. This multi-kinase degradation profile is not achievable with narrow-spectrum PROTACs like DD-03-171 (BTK-selective only) or single-kinase inhibitors, making TL12-186 the only compound that enables studies of simultaneous multi-kinase depletion in these disease models.

Positive Control for Kinase Degradation Panels and PROTAC Selectivity Calibration

TL12-186's documented inhibition of 193 kinases at >90% at 1 μM in cell-free assays qualifies it as an ideal positive control and calibration standard for kinase degradation screening panels. Its extensive kinome binding and degradation data—including detailed CDK family degradation kinetics across all 16 family members [4]—provide a robust reference dataset for benchmarking the selectivity and degradation efficiency of newly developed PROTAC compounds. This application is particularly valuable for contract research organizations (CROs) and pharmaceutical discovery groups running high-throughput PROTAC screening campaigns requiring validated positive control compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TL12-186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.